molecular formula C36H45NO7 B12411696 Salmeterol-d3 (xinafoate)

Salmeterol-d3 (xinafoate)

Cat. No.: B12411696
M. Wt: 606.8 g/mol
InChI Key: XTZNCVSCVHTPAI-POZYVWGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of salmeterol xinafoate involves several steps. One common method starts with the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to form an ether derivative. This intermediate is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylformamide to yield salmeterol .

Industrial Production Methods: Industrial production of salmeterol xinafoate typically involves the same synthetic routes but optimized for large-scale production. This includes the use of cheaper raw materials, reduction of process steps, and elimination of multi-step column chromatography. The reaction conditions are also made milder to facilitate industrial production .

Chemical Reactions Analysis

Types of Reactions: Salmeterol-d3 (xinafoate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of salmeterol can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Salmeterol-d3 (xinafoate) is used as an internal standard in analytical chemistry for the quantification of salmeterol in various samples. This helps in ensuring accurate and precise measurements in research and quality control .

Biology and Medicine: In biological and medical research, salmeterol-d3 (xinafoate) is used to study the pharmacokinetics and pharmacodynamics of salmeterol. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in the body .

Industry: In the pharmaceutical industry, salmeterol-d3 (xinafoate) is used in the development and quality control of inhalation products containing salmeterol. It ensures the consistency and efficacy of the final product .

Mechanism of Action

Salmeterol-d3 (xinafoate) acts as a long-acting beta-2 adrenergic receptor agonist. It binds to the beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenyl cyclase. This increases the concentration of cyclic adenosine monophosphate (cAMP), which in turn decreases the tone of the smooth muscle, causing bronchodilation . The deuterated form, salmeterol-d3, is used primarily for analytical purposes and does not have a direct therapeutic effect .

Properties

Molecular Formula

C36H45NO7

Molecular Weight

606.8 g/mol

IUPAC Name

4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol;1-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)/i20D2,25D;

InChI Key

XTZNCVSCVHTPAI-POZYVWGNSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.